molecular formula C19H13ClN4O2 B508460 2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide CAS No. 443289-69-8

2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B508460
CAS No.: 443289-69-8
M. Wt: 364.8g/mol
InChI Key: NIBSOFHHCQNDDV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring fused with a pyridine ring, which is further connected to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Fusion with the pyridine ring: The oxazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Attachment of the nicotinamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-4-nitrobenzamide
  • 2-Chloro-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-4-methoxybenzamide

Uniqueness

2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazole-pyridine fused ring system with a nicotinamide moiety makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

443289-69-8

Molecular Formula

C19H13ClN4O2

Molecular Weight

364.8g/mol

IUPAC Name

2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O2/c1-11-12(19-24-17-15(26-19)8-4-10-22-17)5-2-7-14(11)23-18(25)13-6-3-9-21-16(13)20/h2-10H,1H3,(H,23,25)

InChI Key

NIBSOFHHCQNDDV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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